1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one

Catalog No.
S12172396
CAS No.
M.F
C12H18N2O2S
M. Wt
254.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4...

Product Name

1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one

IUPAC Name

1-(dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)10(16)8(6-14(4)5)11-13-9(15)7-17-11/h6-7,15H,1-5H3

InChI Key

GSTOSHFZTISHNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=CN(C)C)C1=NC(=CS1)O

1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one is a complex organic compound characterized by its unique structural features, including a dimethylamino group, a hydroxyl group, and a thiazole ring. The compound belongs to the class of enaminones, which are known for their versatile chemical properties and biological activities. The molecular formula of this compound is C12H16N2O2S, and it exhibits a distinctive arrangement of functional groups that contribute to its reactivity and potential applications in various fields.

The chemical behavior of 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one can be explored through several types of reactions:

  • Nucleophilic Substitution: The presence of the dimethylamino group allows for nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
  • Michael Addition: The enamine functionality can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.

These reactions highlight the compound's potential for further derivatization and synthesis of novel compounds.

Research has indicated that enaminone derivatives exhibit significant biological activities. Specifically, 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one has been studied for its potential as:

  • Anticonvulsants: Compounds in this class have shown promise in modulating neurotransmitter systems.
  • Antimicrobial Agents: The thiazole ring is known to enhance antimicrobial activity.

Studies have demonstrated that similar compounds can act as allosteric modulators of receptors such as γ-aminobutyric acid A (GABAA), indicating a broad spectrum of pharmacological effects.

The synthesis of 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one typically involves multi-step organic reactions. A common method includes:

  • Formation of Enaminone Backbone: Starting from an appropriate ketone and an amine (dimethylamine), the enaminone structure is formed under acidic or basic conditions.
  • Thiazole Ring Introduction: A thiazole moiety can be introduced via cyclization reactions involving thioamide precursors.
  • Hydroxylation: The introduction of the hydroxyl group may be achieved through oxidation reactions or by using hydroxylating agents.

These steps are often monitored using techniques such as thin-layer chromatography and spectroscopic methods for characterization.

The unique structure and properties of 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one lend it to various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agricultural Chemicals: Possible applications as fungicides or herbicides due to its antimicrobial properties.

The versatility in chemical reactivity also makes it suitable for use in organic synthesis.

Interaction studies have shown that 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one can interact with various biological targets:

  • Protein Binding: Studies on binding affinity with proteins indicate potential therapeutic uses.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which is crucial for drug design.

These interactions are typically assessed using molecular docking studies and biochemical assays.

Several compounds share structural similarities with 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-MethylthiazoleThiazole ring; methyl groupAntimicrobial
2-AminoquinolineAmino group; quinoline ringAntimalarial
4-HydroxycoumarinHydroxyl group; coumarin structureAnticoagulant

Uniqueness

The uniqueness of 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one lies in its specific combination of a dimethylamino group and a hydroxyl-substituted thiazole ring which enhances its biological activity compared to other similar compounds. This structural diversity allows for distinct interactions with biological targets and potential therapeutic applications not found in the other listed compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

254.10889899 g/mol

Monoisotopic Mass

254.10889899 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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